REACTION_CXSMILES
|
[S:1]1[C:5]([C:6](OC)=[O:7])=[CH:4][C:3]2[S:10][CH:11]=[CH:12][C:2]1=2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[OH:7][CH2:6][C:5]1[S:1][C:2]2[CH:12]=[CH:11][S:10][C:3]=2[CH:4]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1C(=O)OC)SC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC2=C(S1)C=CS2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |